5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline, also known as TAK-901, is a small molecule drug that has shown promising results in scientific research for the treatment of cancer.
作用機序
The mechanism of action of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal function of the cytoskeleton. This ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and minimal adverse effects in preclinical studies. However, it can cause reversible neutropenia and thrombocytopenia in some patients. This compound is metabolized by the liver and excreted in the feces, with a half-life of approximately 6 hours.
実験室実験の利点と制限
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline has several advantages for lab experiments, including its high potency and selectivity for cancer cells, low toxicity profile, and well-defined mechanism of action. However, this compound is not effective against all types of cancer, and its efficacy may be affected by drug resistance mechanisms. Furthermore, this compound may interact with other drugs or compounds, which could affect its activity and toxicity.
将来の方向性
There are several potential future directions for the research and development of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline. One direction is to explore the combination of this compound with other anticancer agents to enhance its efficacy and overcome drug resistance. Another direction is to investigate the use of this compound in combination with immunotherapy or targeted therapy for personalized cancer treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for this compound in clinical trials.
合成法
The synthesis of 5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline involves several steps, starting with the reaction of 4-cinnamoyl-1-piperazinecarboxylic acid with 2-nitrobenzaldehyde to form an intermediate product. This intermediate product is then reacted with furfurylamine to produce this compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
科学的研究の応用
5-(4-cinnamoyl-1-piperazinyl)-N-(2-furylmethyl)-2-nitroaniline has been extensively studied in scientific research for its potential as an anticancer agent. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also demonstrated the efficacy of this compound in reducing tumor growth in mouse models of cancer.
特性
IUPAC Name |
(E)-1-[4-[3-(furan-2-ylmethylamino)-4-nitrophenyl]piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-24(11-8-19-5-2-1-3-6-19)27-14-12-26(13-15-27)20-9-10-23(28(30)31)22(17-20)25-18-21-7-4-16-32-21/h1-11,16-17,25H,12-15,18H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQINSVAPFCUIF-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。